molecular formula C6H12Cl2O2S B8280819 6-Chlorohexanesulfonyl chloride

6-Chlorohexanesulfonyl chloride

Cat. No.: B8280819
M. Wt: 219.13 g/mol
InChI Key: HEJNQVBNTDXLFX-UHFFFAOYSA-N
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Description

6-Chlorohexanesulfonyl chloride is an aliphatic sulfonyl chloride characterized by a six-carbon linear chain (hexane) with a sulfonyl chloride (-SO₂Cl) functional group at the terminal position and a chlorine atom at the sixth carbon. Its molecular formula is C₆H₁₁Cl₂O₂S, and it is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

Sulfonyl chlorides like this compound are typically electrophilic, participating in nucleophilic substitution reactions with amines, alcohols, or thiols. Their reactivity is influenced by the electron-withdrawing nature of the sulfonyl group and the steric effects of substituents along the carbon chain .

Properties

Molecular Formula

C6H12Cl2O2S

Molecular Weight

219.13 g/mol

IUPAC Name

6-chlorohexane-1-sulfonyl chloride

InChI

InChI=1S/C6H12Cl2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2

InChI Key

HEJNQVBNTDXLFX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 6-chlorohexanesulfonyl chloride and related sulfonyl chlorides:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity Notes
This compound Not listed C₆H₁₁Cl₂O₂S Cl at C6, -SO₂Cl at C1 ~227.13 (calculated) Synthesis of surfactants, agrochemicals
6-Fluorohexanesulfonyl chloride 372-69-0 C₆H₁₁ClFO₂S F at C6, -SO₂Cl at C1 212.67 Fluorinated intermediates in drug discovery
2-Chloro-6-methylbenzenesulfonyl chloride - C₇H₆Cl₂O₂S Cl at C2, CH₃ at C6 (aromatic) 225.15 Electrophilic aromatic substitution reactions
Methanesulfonyl chloride (MSCl) 124-63-0 CH₃ClO₂S -SO₂Cl on methane 114.55 Versatile reagent in organic synthesis (e.g., activating hydroxyl groups)
6-(Sec-butoxy)hexane-1-sulfonyl chloride 1343042-20-5 C₁₀H₂₁ClO₃S sec-butoxy at C6, -SO₂Cl at C1 256.79 Specialty surfactants, polymer modification

Key Findings from Comparative Analysis:

Reactivity Trends :

  • Aliphatic vs. Aromatic : Aliphatic sulfonyl chlorides (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to aromatic derivatives like 2-chloro-6-methylbenzenesulfonyl chloride, due to reduced resonance stabilization of the sulfonyl group .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, facilitating reactions with nucleophiles. Bulky substituents (e.g., sec-butoxy in 6-(sec-butoxy)hexane-1-sulfonyl chloride) may reduce reaction rates due to steric hindrance .

Applications :

  • Fluorinated Derivatives : 6-Fluorohexanesulfonyl chloride is preferred in pharmaceutical synthesis for introducing fluorine atoms, which improve metabolic stability and bioavailability .
  • Aromatic Derivatives : 2-Chloro-6-methylbenzenesulfonyl chloride is used in synthesizing dyes and agrochemicals, leveraging its aromatic ring for π-π interactions in target molecules .

Safety and Handling :

  • Methanesulfonyl chloride (MSCl) is highly corrosive and requires stringent safety protocols (e.g., use of fume hoods, acid-resistant gloves), a precaution applicable to all sulfonyl chlorides due to their release of HCl upon hydrolysis .

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